molecular formula C14H16N4O2S B2760231 6-morpholino-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide CAS No. 1904259-43-3

6-morpholino-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide

Cat. No. B2760231
CAS RN: 1904259-43-3
M. Wt: 304.37
InChI Key: VVZASGIGRMYMNX-UHFFFAOYSA-N
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Description

6-morpholino-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide, also known as TH287, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown to be effective in inhibiting the growth of cancer cells and has the potential to become a valuable tool in cancer treatment.

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

One study detailed a synthesis method for novel heterocyclic compounds, including thienopyrimidines fused to the cyclopenta[d]pyrimidine ring system, demonstrating the compound's utility as a versatile precursor for synthesizing new fused pyrimidine heterocycles with promising antimicrobial activities (R. Zaki, A. El-Dean, S. M. Radwan, M. A. Ammar, 2020). Another study reported the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which inhibited tumor necrosis factor alpha and nitric oxide, showcasing its importance as an intermediate for further pharmaceutical applications (H. Lei, Linxiao Wang, Y. Xiong, Z. Lan, 2017).

Charge Transfer Material Modeling

Research on 4,6-di(thiophen-2-yl)pyrimidine derivatives explored their potential as efficient charge transfer materials. By elongating the pi-backbone and employing a push-pull strategy, these derivatives demonstrated tuned electronic, photophysical, and charge transfer properties, indicating their applicability in organic electronics (A. Irfan, 2014).

Antimicrobial Activity

A series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, revealing moderate activity and providing insights into structure-activity relationships (Huimin Liu, Wenhui Wang, Chengyu Sun, Caolin Wang, Wufu Zhu, Pengwu Zheng, 2016).

Heterocyclic Synthesis Techniques

Another study focused on the synthesis of new tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives using microwave irradiation, showcasing an efficient method for producing such compounds (A. A. Abdalha, M. K. Abou El-Regal, M. A. El-Kassaby, A. T. Ali, 2011).

Metal Complexes and Their Reactions

Research into the reactions of methyl-2-amino-4-diethylamino thieno-[2,3-d]pyrimidine 6-carboxylate and similar compounds with NiII and CoII halides produced complexes that were characterized by their structures, indicating potential applications in coordination chemistry (P. Tsiveriotis, G. Varvounis, C. Papadimitriou, N. Hadjiliadis, 1994).

properties

IUPAC Name

6-morpholin-4-yl-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-14(15-9-11-2-1-7-21-11)12-8-13(17-10-16-12)18-3-5-20-6-4-18/h1-2,7-8,10H,3-6,9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZASGIGRMYMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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